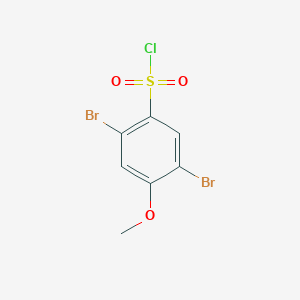

2,5-Dibromo-4-methoxybenzenesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Dibromo-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of two bromine atoms, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride typically involves the bromination of 4-methoxybenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 5 positions of the benzene ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or distillation techniques .

Análisis De Reacciones Químicas

Types of Reactions

2,5-Dibromo-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated compounds.

Oxidation Reactions: The methoxy group can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.

Reduction Reactions: Debrominated compounds.

Oxidation Reactions: Aldehyde or carboxylic acid derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

2,5-Dibromo-4-methoxybenzenesulfonyl chloride serves as a crucial building block in the synthesis of more complex organic molecules. It facilitates the introduction of sulfonyl groups into various substrates, enhancing their reactivity and functional properties. The compound can participate in nucleophilic substitution reactions, allowing for the formation of diverse derivatives.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form sulfonamide derivatives. |

| Coupling Reactions | Used in coupling reactions to form biaryl compounds. |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound exhibit potential antimicrobial and anticancer activities. Studies have demonstrated significant efficacy against Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with minimum inhibitory concentration (MIC) values in the low mg/L range .

| Biological Activity | MIC Values (mg/L) | Target Organisms |

|---|---|---|

| Antimicrobial | 0.39 - 3.12 | Staphylococcus aureus (MSSA & MRSA) |

| Anticancer | IC50 > 12.3 | Various cancer cell lines |

Medicinal Chemistry

Drug Development Potential

The compound is explored for its role as a pharmacophore in drug development, particularly in designing new therapeutic agents targeting specific biological pathways. Its structural features allow for modifications that can enhance bioactivity and selectivity against target receptors.

Material Science

Advanced Materials Production

In industry, this compound is utilized in the production of advanced materials such as polymers and liquid crystals. The sulfonyl group contributes to the thermal stability and solubility of polymeric materials.

Case Study 1: Antimicrobial Activity

A study investigated various benzenesulfonate derivatives synthesized from this compound for their antimicrobial properties against clinically relevant strains of bacteria. The results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those found for existing antibiotics, suggesting their potential as new antimicrobial agents .

Case Study 2: Drug Development

In a recent research project, derivatives of this compound were synthesized and evaluated for their activity as selective serotonin receptor agonists. The structure-activity relationship (SAR) studies highlighted the importance of the 4-substituent in modulating receptor activity, leading to the identification of promising candidates for further development .

Mecanismo De Acción

The mechanism of action of 2,5-Dibromo-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonyl derivatives. The bromine atoms and methoxy group also contribute to the compound’s reactivity and influence the types of reactions it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

2,4-Dibromobenzenesulfonyl chloride: Similar structure but with bromine atoms at the 2 and 4 positions.

2,5-Dimethoxybenzenesulfonyl chloride: Similar structure but with methoxy groups at the 2 and 5 positions instead of bromine atoms.

3-Bromo-4-methoxybenzenesulfonyl chloride: Similar structure but with a single bromine atom at the 3 position.

Uniqueness

2,5-Dibromo-4-methoxybenzenesulfonyl chloride is unique due to the presence of both bromine atoms and a methoxy group on the benzene ring, which imparts distinct reactivity and properties compared to other similar compounds. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .

Actividad Biológica

2,5-Dibromo-4-methoxybenzenesulfonyl chloride (DBMBSCl) is a sulfonyl chloride compound that has garnered interest in various biological applications, particularly in medicinal chemistry and as a potential therapeutic agent. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₅Br₂ClO₂S

- Molecular Weight : 292.48 g/mol

- CAS Number : 897026-79-8

DBMBSCl features a sulfonyl chloride functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including proteins and nucleic acids.

The biological activity of DBMBSCl is primarily attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group can react with amino acids in enzymes, leading to inhibition. This mechanism is common among many sulfonamide derivatives, which have been shown to exhibit antitumor and antiparasitic effects by disrupting microtubule dynamics in cells .

- Antimicrobial Activity : DBMBSCl has demonstrated potential as an antimicrobial agent. Its structural similarity to other sulfonamide compounds suggests that it may inhibit bacterial growth by targeting tubulin, similar to diarylsulfonamides that have shown effectiveness against Leishmania species .

Cytotoxicity Assessments

The cytotoxic effects of DBMBSCl have been evaluated in various cell lines. The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage . Therefore, assessing its therapeutic window is crucial for future applications.

Case Studies

- Leishmania Inhibition : A study highlighted the development of new diarylsulfonamide inhibitors targeting Leishmania infantum. These compounds, structurally related to DBMBSCl, exhibited a high success rate against intracellular amastigotes, suggesting that modifications in the sulfonamide structure can enhance efficacy against parasitic infections .

- Antitumor Activity : Research has indicated that compounds with sulfonyl groups can inhibit tumor growth by affecting microtubule dynamics. Although specific studies on DBMBSCl are scarce, its reactivity profile aligns with known mechanisms of action for antitumor agents .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅Br₂ClO₂S |

| Molecular Weight | 292.48 g/mol |

| CAS Number | 897026-79-8 |

| Antimicrobial Activity | Effective against Gram-positive bacteria |

| Cytotoxicity | Harmful; causes severe skin burns |

Propiedades

IUPAC Name |

2,5-dibromo-4-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2ClO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLHTRGEYKAJSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.44 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.